molecular formula C11H14O6 B8358504 2-Hydroxy-4,6-bis(methoxymethoxy)benzaldehyde

2-Hydroxy-4,6-bis(methoxymethoxy)benzaldehyde

Cat. No.: B8358504
M. Wt: 242.22 g/mol
InChI Key: XFOSDBIAMLVKNM-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-bis(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O6 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-4,6-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H14O6/c1-14-6-16-8-3-10(13)9(5-12)11(4-8)17-7-15-2/h3-5,13H,6-7H2,1-2H3

InChI Key

XFOSDBIAMLVKNM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of dimethoxymethane (26.4 mL, 30 mmol) and zinc bromide (0.180 g, 0.08 mmol) in dichloromethane (200 mL) was slowly added drop wise acetyl chloride (21.2 mL, 24 mmol) at 10° C. and the stirring was continued for 1 h at this temperature, then 3 hours at room temperature. The solution was cooled at 5° C. and 2,4,6-trihydroxybenzaldehyde (21.1 g, 30 mmol) was added portion wise followed by slow drop wise addition of a solution of DIPEA (83.2 mL, 4.8 eq.). The cloudy solution was stirred overnight, then DCM (200 mL) was added and after washing with NH4Cl saturated solution (300 mL) was dried over Na2SO4. Removal of the solvent and filtration over a small pad of silica gel eluting with cyclohexane/ethyl acetate 9/1 afforded the title compound (21 g, 65% yield).
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Name
Quantity
83.2 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0.18 g
Type
catalyst
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
65%

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